molecular formula C23H24N4O B11277151 N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11277151
M. Wt: 372.5 g/mol
InChI Key: FNELBARLYIUXCN-UHFFFAOYSA-N
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Description

N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a pyridazine ring, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridazine Ring: The pyridazine ring is introduced through a series of condensation reactions with suitable reagents.

    Benzylation: The benzyl group is added via a nucleophilic substitution reaction using benzyl halides.

    Final Coupling: The final step involves coupling the piperidine and pyridazine rings with the benzyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes .

Comparison with Similar Compounds

N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of these structural features, which may result in distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

IUPAC Name

N-benzyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H24N4O/c28-23(24-17-18-7-3-1-4-8-18)20-13-15-27(16-14-20)22-12-11-21(25-26-22)19-9-5-2-6-10-19/h1-12,20H,13-17H2,(H,24,28)

InChI Key

FNELBARLYIUXCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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